(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid
Description
The compound (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid is a pyrrolidinecarboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 4-chloro-2-cyclohexylphenoxy substituent at the 4-position, and stereochemical configuration (2S,4S). This structure confers unique physicochemical and pharmacological properties, making it relevant in medicinal chemistry for drug discovery, particularly as a precursor for protease inhibitors or chiral building blocks. Its stereochemistry and bulky substituents influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
(2S,4S)-4-(4-chloro-2-cyclohexylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO5/c1-22(2,3)29-21(27)24-13-16(12-18(24)20(25)26)28-19-10-9-15(23)11-17(19)14-7-5-4-6-8-14/h9-11,14,16,18H,4-8,12-13H2,1-3H3,(H,25,26)/t16-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYJGGSJTQZJEK-WMZOPIPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Cl)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Cl)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the tert-butoxycarbonyl group: This step involves the protection of the amine group using tert-butyl chloroformate under basic conditions.
Attachment of the chloro-cyclohexylphenoxy group: This step can be carried out through a nucleophilic substitution reaction, where the phenoxy group is introduced using a suitable phenol derivative and a chlorinating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Industry: The compound may find applications in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs differ in substituents at the 4-position of the pyrrolidine ring, impacting molecular weight, lipophilicity, and bioactivity.
*Estimated based on structural analogs.
- Fluorinated analogs (e.g., (2S,4S)-4-fluoro derivatives) exhibit lower molecular weights (~233–291 g/mol) and altered electronic properties, influencing hydrogen bonding and metabolic stability .
Biological Activity
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid is a synthetic compound with potential applications in pharmacology and biochemistry. Its unique structure, characterized by a pyrrolidine backbone and various substituents, suggests a diverse range of biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₂₂ClNO₅
- Molecular Weight : 371.81 g/mol
- CAS Number : 1354486-68-2
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies indicate that this compound may exhibit:
- Inhibition of Enzyme Activity : It has been shown to inhibit certain enzymes that play a critical role in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular responses.
Biological Activity Data
Case Studies
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Anticancer Activity :
- In vitro studies have demonstrated that this compound significantly inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
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Neuroprotective Effects :
- A study investigating neuroprotective properties found that the compound reduces oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases.
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Anti-inflammatory Studies :
- Research has shown that this compound can lower levels of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the key synthetic steps for preparing (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid?
The synthesis typically begins with L-proline derivatives, followed by Boc-protection of the amine group using tert-butyl chlorocarbonate. The 4-chloro-2-cyclohexylphenoxy moiety is introduced via nucleophilic substitution or Mitsunobu reaction under controlled conditions to preserve stereochemistry. Purification involves column chromatography or recrystallization to isolate the diastereomerically pure product . Critical steps include maintaining anhydrous conditions during acylation and using chiral auxiliaries to prevent racemization .
Q. How is stereochemical integrity confirmed during synthesis?
Chiral HPLC or capillary electrophoresis is employed to verify enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments differentiate between (2S,4S) and (2R,4R) configurations by analyzing spatial interactions between protons on the pyrrolidine ring and substituents. X-ray crystallography may also resolve absolute configuration if single crystals are obtainable .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and the cyclohexylphenoxy protons (δ ~6.8–7.2 ppm for aromatic signals).
- IR : Stretching frequencies at ~1700 cm (C=O of carboxylic acid) and ~1250 cm (C-O of ether).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 466.2 for CHClNO) .
Q. What are the recommended storage conditions?
Store at 2–8°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent hydrolysis of the Boc group and oxidation of the phenoxy moiety. Stability tests indicate <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How does the 4-chloro-2-cyclohexylphenoxy substituent influence reactivity in cross-coupling reactions?
The chloro group enables Suzuki-Miyaura couplings, but steric hindrance from the cyclohexyl ring reduces reaction rates. Computational studies (DFT) show that electron-withdrawing effects of Cl enhance electrophilicity at the para position, favoring Pd-catalyzed couplings with aryl boronic acids. Optimized conditions use Pd(PPh)/KCO in toluene/ethanol (3:1) at 80°C, yielding 70–85% .
Q. What strategies mitigate racemization during Boc deprotection?
Acidic deprotection (e.g., TFA in DCM) at 0°C minimizes racemization. Studies show that adding scavengers like triisopropylsilane reduces carbocation formation, preserving stereochemistry. Alternatively, enzymatic deprotection using lipases in buffered solutions (pH 7.4) achieves >95% enantiomeric retention .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. inactive results) be resolved?
- Standardized Assays : Re-evaluate activity using CLSI/MIC protocols with consistent bacterial strains (e.g., S. aureus ATCC 25923).
- Impurity Analysis : HPLC-MS identifies byproducts (e.g., dechlorinated analogs) that may skew results.
- Solubility Adjustments : Use DMSO/PBS co-solvents to ensure compound dissolution without aggregation .
Q. What computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like COX-2 or bacterial topoisomerases. The cyclohexylphenoxy group shows hydrophobic interactions with active-site pockets, while the carboxylic acid forms hydrogen bonds with catalytic residues. QSAR models highlight logP and polar surface area as critical for blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
